molecular formula C26H28N2O5S B12197835 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12197835
M. Wt: 480.6 g/mol
InChI Key: SGBSGQSGKWOMQQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including a dioxido tetrahydrothiophene ring, a methoxybenzyl group, a tetrahydronaphthalenyl moiety, and an oxazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxido tetrahydrothiophene ring, followed by the introduction of the methoxybenzyl group through nucleophilic substitution. The tetrahydronaphthalenyl moiety can be incorporated via Friedel-Crafts alkylation, and the oxazole ring can be formed through cyclization reactions. The final step involves the formation of the carboxamide linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxido tetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazole ring to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: Lacks the dioxido tetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: Lacks the methoxybenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide: Lacks the tetrahydronaphthalenyl moiety.

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide lies in its combination of diverse functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H28N2O5S/c1-32-23-10-6-18(7-11-23)16-28(22-12-13-34(30,31)17-22)26(29)24-15-25(33-27-24)21-9-8-19-4-2-3-5-20(19)14-21/h6-11,14-15,22H,2-5,12-13,16-17H2,1H3

InChI Key

SGBSGQSGKWOMQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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